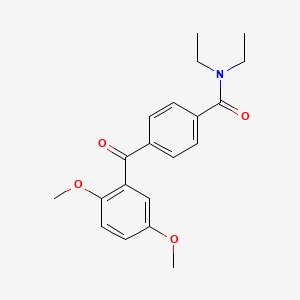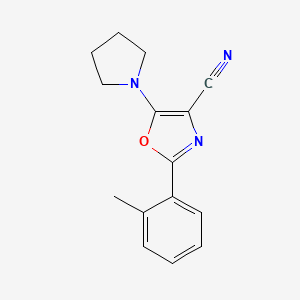
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as LY-294002, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazole derivatives and is a potent inhibitor of phosphoinositide 3-kinase (PI3K).
作用机制
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, including AKT and mTOR. Inhibition of PI3K by 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile leads to a decrease in PIP3 levels and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. Inhibition of PI3K by 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile leads to a decrease in cell proliferation and survival in various cell types, including cancer cells. 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This has potential implications for the treatment of cancer and other diseases that require angiogenesis for growth and survival.
实验室实验的优点和局限性
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K signaling pathway. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, it can have off-target effects on other kinases, which can complicate data interpretation.
未来方向
There are several future directions for the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in scientific research. One potential direction is the development of more potent and specific inhibitors of PI3K. This could lead to the identification of new therapeutic targets and the development of novel drugs for the treatment of various diseases. Another direction is the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in combination with other drugs to enhance their efficacy. Finally, the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in animal studies to validate its therapeutic potential and investigate its pharmacokinetics and pharmacodynamics is an important future direction.
合成方法
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-5-nitrobenzoic acid with 2-methylphenylmagnesium bromide to form 2-(2-methylphenyl)-5-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine and ethyl chloroformate to form the pyrrolidinyl-oxazole intermediate. Finally, the nitrile group is introduced using sodium azide and copper sulfate to yield 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile.
科学研究应用
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been extensively used in scientific research to study the PI3K signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of PI3K, leading to downstream effects such as inhibition of AKT and mTOR signaling. This has led to the identification of potential therapeutic targets and the development of novel drugs for the treatment of various diseases.
属性
IUPAC Name |
2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-2-3-7-12(11)14-17-13(10-16)15(19-14)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYMDFXLAPZLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

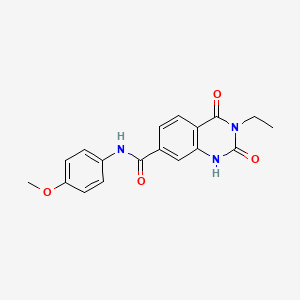

![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)


![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
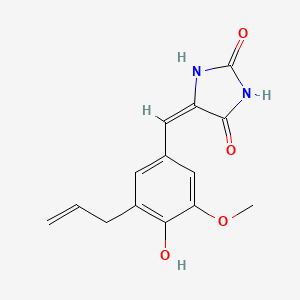
![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
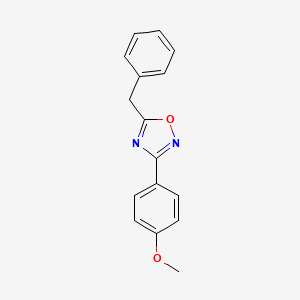
![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)
